molecular formula C18H22N2O3S B2592971 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone CAS No. 1448057-95-1

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone

Cat. No.: B2592971
CAS No.: 1448057-95-1
M. Wt: 346.45
InChI Key: XFPOBMOMCHFBJX-UHFFFAOYSA-N
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Description

The compound (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is a complex organic molecule that features a pyrrolidine ring, a quinoline moiety, and a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone apart is the combination of the tert-butylsulfonyl group with the pyrrolidine and quinoline rings. This unique structure may confer specific biological activities and reactivity profiles not seen in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(2,3)24(22,23)14-10-11-20(12-14)17(21)16-9-8-13-6-4-5-7-15(13)19-16/h4-9,14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPOBMOMCHFBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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